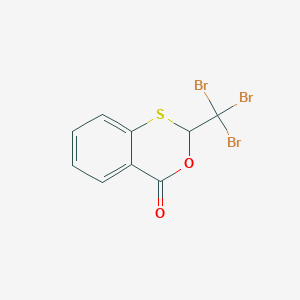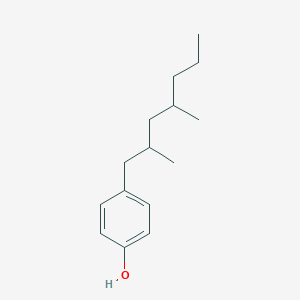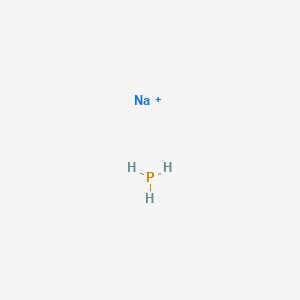
sodium;phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium phosphane, also known as sodium phosphide, is a chemical compound composed of sodium and phosphane. It is represented by the chemical formula NaPH₂. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Sodium phosphane can be synthesized through several methods. One common method involves the reaction of sodium metal with phosphane gas (PH₃) under controlled conditions. This reaction typically occurs at elevated temperatures and in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
[ 2Na + PH₃ \rightarrow 2NaPH₂ ]
In industrial settings, sodium phosphane is often produced by the direct combination of sodium and phosphane gas in a reactor vessel. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Sodium phosphane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : Sodium phosphane can be oxidized to form sodium phosphate and hydrogen gas. This reaction is typically carried out using an oxidizing agent such as oxygen or chlorine. [ 2NaPH₂ + O₂ \rightarrow 2NaPO₂ + H₂ ]
-
Reduction: : Sodium phosphane can be reduced to form sodium and phosphane gas. This reaction is typically carried out using a reducing agent such as hydrogen gas. [ 2NaPH₂ + H₂ \rightarrow 2Na + 2PH₃ ]
-
Substitution: : Sodium phosphane can undergo substitution reactions with various halogens to form sodium halides and phosphane gas. [ 2NaPH₂ + Cl₂ \rightarrow 2NaCl + 2PH₃ ]
Scientific Research Applications
Sodium phosphane has several scientific research applications, including:
-
Chemistry: : Sodium phosphane is used as a reagent in various chemical reactions, including the synthesis of organophosphorus compounds and phosphine ligands.
-
Biology: : Sodium phosphane is used in biological research to study the effects of phosphane on cellular processes and enzyme activity.
-
Medicine: : Sodium phosphane is being investigated for its potential use in the treatment of certain medical conditions, such as cancer and bacterial infections.
-
Industry: : Sodium phosphane is used in the production of semiconductors, as a catalyst in chemical reactions, and as a reducing agent in various industrial processes.
Mechanism of Action
The mechanism of action of sodium phosphane involves its ability to donate electrons and form covalent bonds with other molecules. This property makes it a useful reagent in various chemical reactions. In biological systems, sodium phosphane can interact with cellular components, such as proteins and enzymes, to modulate their activity and function.
Comparison with Similar Compounds
Sodium phosphane can be compared to other similar compounds, such as sodium hydride (NaH) and sodium amide (NaNH₂). While all three compounds contain sodium, they differ in their reactivity and applications:
-
Sodium Hydride (NaH): : Sodium hydride is a strong base and reducing agent used in organic synthesis. It is less reactive than sodium phosphane and is primarily used in deprotonation reactions.
-
Sodium Amide (NaNH₂): : Sodium amide is a strong base and nucleophile used in organic synthesis. It is more reactive than sodium phosphane and is used in various substitution and elimination reactions.
Sodium phosphane is unique in its ability to donate electrons and form covalent bonds with other molecules, making it a versatile reagent in both chemical and biological research.
Properties
CAS No. |
91230-39-6 |
|---|---|
Molecular Formula |
H3NaP+ |
Molecular Weight |
56.987 g/mol |
IUPAC Name |
sodium;phosphane |
InChI |
InChI=1S/Na.H3P/h;1H3/q+1; |
InChI Key |
IAQWRMIZQAUKEA-UHFFFAOYSA-N |
Canonical SMILES |
[Na+].P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



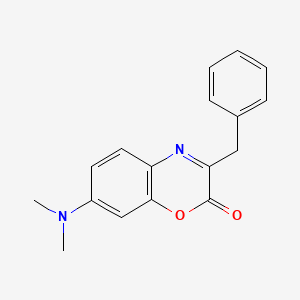

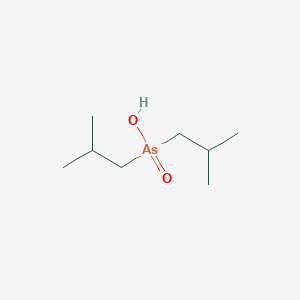
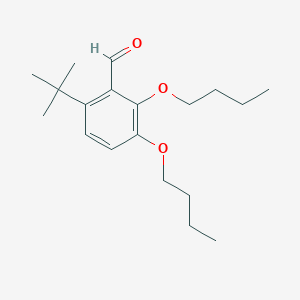
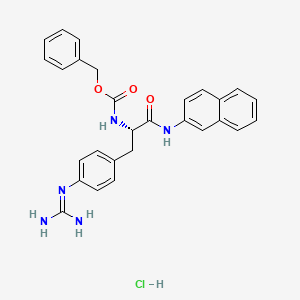
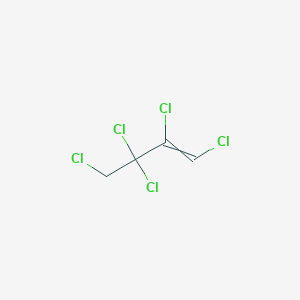
![2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14349927.png)
![9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde](/img/structure/B14349930.png)
![2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate](/img/structure/B14349931.png)
